

# (Rac)-GSK547: A Comparative Analysis of Kinase Cross-Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-GSK547

Cat. No.: B8085333

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**(Rac)-GSK547** is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).<sup>[1][2]</sup> RIPK1 is a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of diseases.<sup>[1]</sup> This guide provides a comparative analysis of the cross-reactivity of the GSK547 chemical scaffold with other kinases, supported by available experimental data.

## High Selectivity of the GSK547 Scaffold

While comprehensive kinase panel screening data for **(Rac)-GSK547** is not publicly available, extensive testing on a closely related clinical candidate, GSK3145095, which was developed from GSK547, demonstrates the exceptional selectivity of this chemical series.

In a broad kinase selectivity profile, GSK3145095 was screened against a panel of 359 kinases at a concentration of 10  $\mu$ M. The results showed no significant inhibition of any kinase other than the intended target, RIPK1. This indicates a greater than 1500-fold selectivity window for RIPK1 over other kinases, underscoring the mono-selectivity of this inhibitor class.

Table 1: Kinase Selectivity Profile of a GSK547 Analog (GSK3145095)

| Kinase Panel Size | Compound Concentration | Off-Target Kinase Inhibition | Selectivity for RIPK1 |
|-------------------|------------------------|------------------------------|-----------------------|
| 359 Kinases       | 10 $\mu$ M             | None Detected                | >1500-fold            |

## Signaling Pathway of RIPK1 Inhibition

GSK547 and its analogs are Type III kinase inhibitors, binding to an allosteric pocket located at the back of the ATP-binding site of RIPK1. This binding mode is distinct from many kinase inhibitors that compete directly with ATP and contributes to the high degree of selectivity. Inhibition of RIPK1 kinase activity blocks the signaling cascade that leads to necroptosis, a form of programmed cell death, and inflammation.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [immune-system-research.com](http://immune-system-research.com) [immune-system-research.com]
- 2. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]

- To cite this document: BenchChem. [(Rac)-GSK547: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8085333#cross-reactivity-studies-of-rac-gsk547-with-other-kinases>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)